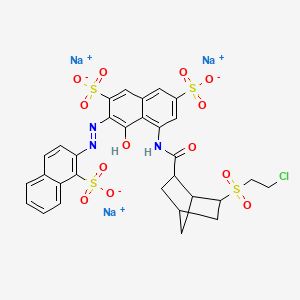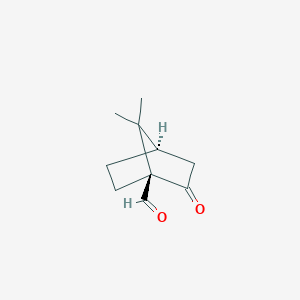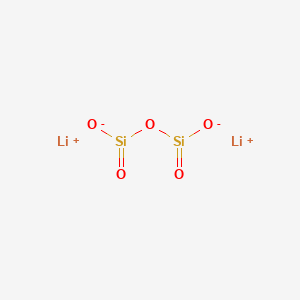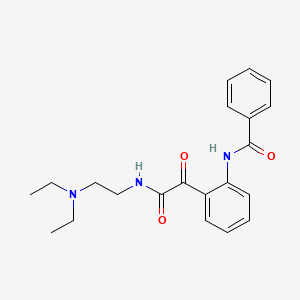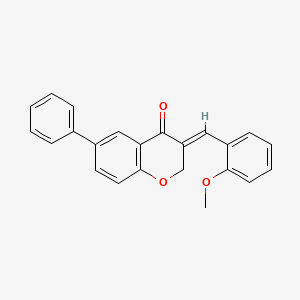
(E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one typically involves the condensation of 2-methoxybenzaldehyde with 6-phenyl-4H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
(E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 5-(3-Chlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
(E)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its potential biological activities and applications in various fields further distinguish it from other similar compounds.
Propiedades
Número CAS |
130688-94-7 |
|---|---|
Fórmula molecular |
C23H18O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(3E)-3-[(2-methoxyphenyl)methylidene]-6-phenylchromen-4-one |
InChI |
InChI=1S/C23H18O3/c1-25-21-10-6-5-9-18(21)13-19-15-26-22-12-11-17(14-20(22)23(19)24)16-7-3-2-4-8-16/h2-14H,15H2,1H3/b19-13+ |
Clave InChI |
GCRQNHGEXPZOOM-CPNJWEJPSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/2\COC3=C(C2=O)C=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC=C1C=C2COC3=C(C2=O)C=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




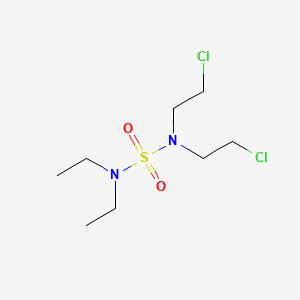
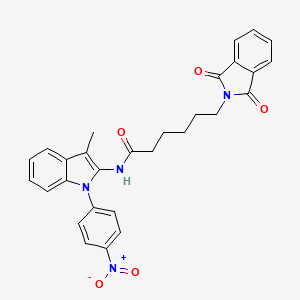

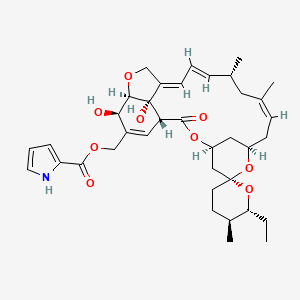


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)
